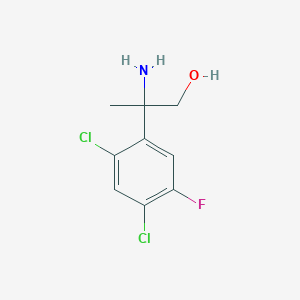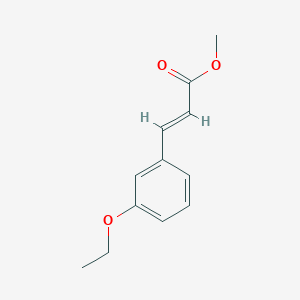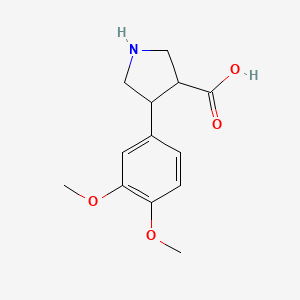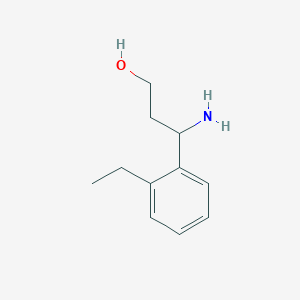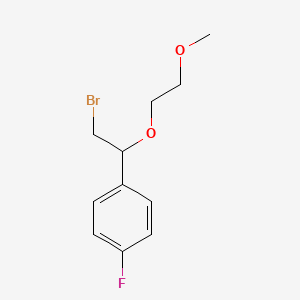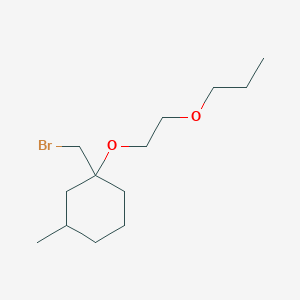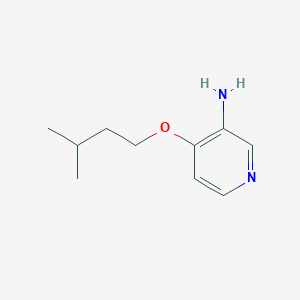
4-(Isopentyloxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopentyloxy)pyridin-3-amine is a chemical compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an isopentyloxy group attached to the fourth position of the pyridine ring and an amine group at the third position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
4-(Isopentyloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
科学的研究の応用
4-(Isopentyloxy)pyridin-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of 4-(Isopentyloxy)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering enzyme activity or receptor binding .
類似化合物との比較
Similar Compounds
- 4-(Isopropoxy)pyridin-3-amine
- 4-(Isobutoxy)pyridin-3-amine
- 4-(Isobutoxy)pyridin-2-amine
Uniqueness
4-(Isopentyloxy)pyridin-3-amine is unique due to its specific isopentyloxy group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
4-(3-methylbutoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)4-6-13-10-3-5-12-7-9(10)11/h3,5,7-8H,4,6,11H2,1-2H3 |
InChIキー |
JSDOHEPWOXHFDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=C(C=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


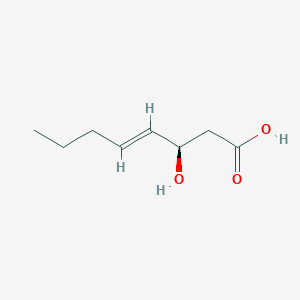


![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)
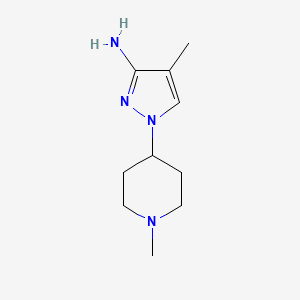
![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)

